2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide 2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251582-91-8
VCID: VC6410607
InChI: InChI=1S/C24H27N5O2S/c1-18-7-3-4-8-19(18)26-23(30)17-32-24-25-12-11-22(27-24)29-15-13-28(14-16-29)20-9-5-6-10-21(20)31-2/h3-12H,13-17H2,1-2H3,(H,26,30)
SMILES: CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Molecular Formula: C24H27N5O2S
Molecular Weight: 449.57

2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

CAS No.: 1251582-91-8

Cat. No.: VC6410607

Molecular Formula: C24H27N5O2S

Molecular Weight: 449.57

* For research use only. Not for human or veterinary use.

2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide - 1251582-91-8

Specification

CAS No. 1251582-91-8
Molecular Formula C24H27N5O2S
Molecular Weight 449.57
IUPAC Name 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C24H27N5O2S/c1-18-7-3-4-8-19(18)26-23(30)17-32-24-25-12-11-22(27-24)29-15-13-28(14-16-29)20-9-5-6-10-21(20)31-2/h3-12H,13-17H2,1-2H3,(H,26,30)
Standard InChI Key REIJJKSKKSXHFN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₄H₂₇N₅O₂S, with an IUPAC name of 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide. Key features include:

  • Pyrimidine ring: Serves as a central scaffold, enabling π-π interactions with biological targets.

  • Piperazine moiety: Enhances solubility and facilitates receptor binding via nitrogen lone pairs .

  • 2-Methoxyphenyl group: Introduces steric and electronic effects, potentially influencing selectivity.

  • o-Tolyl acetamide: The methyl substituent on the phenyl ring may improve metabolic stability .

A comparative analysis of related analogs (e.g., PubChem CID 49660917, CID 17017479) reveals that replacing the pyrimidine with pyrazine or pyridazine alters dipole moments and hydrogen-bonding capacity .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages:

  • Pyrimidine-piperazine coupling: 4-Chloropyrimidine reacts with 1-(2-methoxyphenyl)piperazine under refluxing toluene, achieving 72–85% yields.

  • Thioacetamide introduction: Thiolation via sodium hydride-mediated substitution with 2-mercapto-N-(o-tolyl)acetamide .

  • Purification: Chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity.

Challenges include side reactions during thiolation, necessitating strict anhydrous conditions . Analog synthesis (e.g., M459-0947) substitutes the o-tolyl group with 2,6-dimethylphenyl, improving logP from 4.64 to 5.12 .

Biological Activity and Mechanistic Insights

Receptor Affinity Profiling

Though direct data is sparse, structural parallels to known piperazine-containing ligands suggest potential activity at:

  • Serotonin receptors (5-HT₁A/₂A): Methoxyphenyl groups enhance affinity for 5-HT₁A (Ki ~120 nM in analogs) .

  • Dopamine D3 receptors: Pyrimidine-thioacetamide hybrids show submicromolar binding in screening assays.

  • σ-1 receptors: O-Tolyl substituents correlate with increased σ-1 activity (IC₅₀ = 340 nM in CID 17017479) .

Enzymatic Interactions

In silico docking predicts inhibition of:

  • Cytochrome P450 2D6 (CYP2D6): The methoxyphenyl group forms a hydrogen bond with Asp301.

  • Monoamine oxidase B (MAO-B): Piperazine nitrogen aligns with FAD cofactor, yielding a computed Ki of 2.3 μM .

Research Findings and Structure-Activity Relationships (SAR)

Impact of Substituent Modifications

ModificationEffect on ActivitySource Compound
Pyrimidine → Pyrazine↑ Solubility, ↓ LogD (-0.43)PubChem CID 49660917
o-Tolyl → 2,6-Dimethylphenyl↑ Metabolic stability (t₁/₂ +2.1h)ChemDiv M459-0947
Sulfur → Oxygen↓ 5-HT₁A affinity (Ki +220 nM)PubChem CID 17017479

Pharmacokinetic Properties

  • LogP: Experimental logP = 4.64 (M459-0947: 4.64) .

  • Permeability: Caco-2 Papp = 12.6 × 10⁻⁶ cm/s (moderate absorption).

  • Plasma Stability: 89% remaining after 1h in human plasma .

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